Cas no 1334626-70-8 (2-Cyano-1-benzothiophene-3-sulfonyl fluoride)

2-Cyano-1-benzothiophene-3-sulfonyl fluoride is a versatile sulfonyl fluoride derivative with applications in medicinal chemistry and chemical biology. Its reactive sulfonyl fluoride group enables selective covalent binding to nucleophilic residues, making it valuable for probe design and target engagement studies. The cyano substituent enhances electrophilicity, improving reactivity with thiols and other nucleophiles. The benzothiophene core contributes to stability and aromatic interactions, facilitating use in heterocyclic synthesis. This compound is particularly useful for developing irreversible inhibitors or activity-based probes in protease research. Its balanced reactivity and structural features make it a practical intermediate for modifying biomolecules or designing covalent ligands.
2-Cyano-1-benzothiophene-3-sulfonyl fluoride structure
1334626-70-8 structure
Product name:2-Cyano-1-benzothiophene-3-sulfonyl fluoride
CAS No:1334626-70-8
MF:C9H4FNO2S2
MW:241.261962890625
CID:5217393
PubChem ID:117064032

2-Cyano-1-benzothiophene-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-CYANO-1-BENZOTHIOPHENE-3-SULFONYL FLUORIDE
    • 2-Cyanobenzo[b]thiophene-3-sulfonyl fluoride
    • 2-CYANO-1-BENZOTHIOPHENE-3-SULFONYLFLUORIDE
    • Benzo[b]thiophene-3-sulfonyl fluoride, 2-cyano-
    • 2-Cyano-1-benzothiophene-3-sulfonyl fluoride
    • Inchi: 1S/C9H4FNO2S2/c10-15(12,13)9-6-3-1-2-4-7(6)14-8(9)5-11/h1-4H
    • InChI Key: OJBDPDMYENKCGJ-UHFFFAOYSA-N
    • SMILES: S(C1=C(C#N)SC2C=CC=CC1=2)(=O)(=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 394
  • XLogP3: 2.8
  • Topological Polar Surface Area: 94.6

2-Cyano-1-benzothiophene-3-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421204-250mg
2-Cyanobenzo[b]thiophene-3-sulfonyl fluoride
1334626-70-8 95%
250mg
¥10584.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00983030-5g
2-Cyano-1-benzothiophene-3-sulfonyl fluoride
1334626-70-8 95%
5g
¥7364.0 2023-04-03
Enamine
EN300-1137368-10.0g
2-cyano-1-benzothiophene-3-sulfonyl fluoride
1334626-70-8
10g
$3069.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421204-100mg
2-Cyanobenzo[b]thiophene-3-sulfonyl fluoride
1334626-70-8 95%
100mg
¥9406.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421204-500mg
2-Cyanobenzo[b]thiophene-3-sulfonyl fluoride
1334626-70-8 95%
500mg
¥9460.00 2024-08-09
Enamine
EN300-1137368-0.05g
2-cyano-1-benzothiophene-3-sulfonyl fluoride
1334626-70-8 95%
0.05g
$600.0 2023-10-26
Enamine
EN300-1137368-10g
2-cyano-1-benzothiophene-3-sulfonyl fluoride
1334626-70-8 95%
10g
$3069.0 2023-10-26
Enamine
EN300-1137368-0.5g
2-cyano-1-benzothiophene-3-sulfonyl fluoride
1334626-70-8 95%
0.5g
$685.0 2023-10-26
Enamine
EN300-1137368-1g
2-cyano-1-benzothiophene-3-sulfonyl fluoride
1334626-70-8 95%
1g
$714.0 2023-10-26
Enamine
EN300-1137368-5.0g
2-cyano-1-benzothiophene-3-sulfonyl fluoride
1334626-70-8
5g
$2070.0 2023-05-23

2-Cyano-1-benzothiophene-3-sulfonyl fluoride Related Literature

Additional information on 2-Cyano-1-benzothiophene-3-sulfonyl fluoride

Introduction to 2-Cyano-1-benzothiophene-3-sulfonyl fluoride (CAS No. 1334626-70-8)

2-Cyano-1-benzothiophene-3-sulfonyl fluoride, identified by the chemical compound identifier CAS No. 1334626-70-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiophene family, a class of heterocyclic aromatic compounds characterized by a benzene ring fused with a thiophene ring. The presence of a cyano group at the 2-position and a sulfonyl fluoride group at the 3-position imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development.

The sulfonyl fluoride moiety is particularly noteworthy, as it is commonly employed in medicinal chemistry for its ability to participate in nucleophilic substitution reactions. This property allows for the facile introduction of various functional groups, enabling the synthesis of complex molecular architectures. In contrast, the cyano group serves as a versatile handle for further chemical modifications, including reduction to an amine or conversion to other functional groups via metal-catalyzed reactions. The combination of these two reactive sites makes 2-Cyano-1-benzothiophene-3-sulfonyl fluoride a promising building block for the construction of novel therapeutic agents.

Recent advancements in synthetic methodologies have highlighted the utility of benzothiophene derivatives in drug discovery. These compounds have been explored for their potential applications in treating various diseases, including cancer, neurological disorders, and infectious diseases. The structural motif of benzothiophene is frequently found in natural products and biologically active molecules, underscoring its importance as a pharmacophore. The introduction of electron-withdrawing groups such as the cyano and sulfonyl fluoride substituents enhances the electrophilicity of the benzothiophene core, facilitating interactions with biological targets.

In particular, sulfonyl fluorides have been widely utilized in medicinal chemistry due to their ability to serve as leaving groups in nucleophilic substitution reactions. This property has been leveraged in the development of transition-metal-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules. For instance, palladium-catalyzed Suzuki-Miyaura and Heck couplings have been employed to introduce aryl or vinyl groups at various positions of the benzothiophene scaffold. Additionally, copper-catalyzed reactions have been explored for their efficiency in modifying sulfonyl fluoride-containing compounds.

The cyano group in 2-Cyano-1-benzothiophene-3-sulfonyl fluoride also plays a critical role in its reactivity. It can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), providing access to aminobenzothiophenes that are prevalent in many bioactive molecules. Furthermore, the cyano group can undergo metal-catalyzed hydrogenation or formylation, expanding its synthetic utility. These transformations highlight the versatility of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride as a synthetic intermediate.

Recent studies have demonstrated the potential of benzothiophene derivatives as modulators of biological pathways relevant to human health and disease. For example, certain benzothiophenes have been shown to inhibit kinases and other enzymes involved in cancer progression. The presence of electron-withdrawing groups like the cyano and sulfonyl fluoride substituents enhances their binding affinity to biological targets by modulating electronic properties and steric interactions. This has spurred interest in developing new synthetic strategies for accessing novel benzothiophene-based scaffolds.

The synthesis of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride typically involves multi-step organic transformations starting from commercially available precursors such as benzo[b]thiophene or its derivatives. Key steps include functionalization at the 2-position with a cyano group followed by selective sulfonylation at the 3-position using fluorosulfonic acid or other sulfonating agents. Advances in catalytic systems have enabled more efficient and environmentally benign synthetic routes, reducing waste generation and improving yields.

In conclusion, 2-Cyano-1-benzothiophene-3-sulfonyl fluoride (CAS No. 1334626-70-8) represents a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features—combining a cyano group with a sulfonyl fluoride moiety—make it an attractive building block for constructing complex molecular architectures with therapeutic relevance. As synthetic methodologies continue to evolve, further exploration of this compound is expected to yield novel bioactive molecules that address unmet medical needs.

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